molecular formula C32H40N4O2 B144118 2,3-Dihydroxyetiochlorin CAS No. 130650-84-9

2,3-Dihydroxyetiochlorin

Cat. No. B144118
M. Wt: 512.7 g/mol
InChI Key: WSQGPJYZFHUZBN-AJQTZOPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydroxyetiochlorin (DHEt) is a synthetic compound that belongs to the class of etiochlorins. It is a unique molecule that has attracted a lot of attention from the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DHEt is a promising compound that has been studied extensively in recent years, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.

Mechanism Of Action

The mechanism of action of 2,3-Dihydroxyetiochlorin is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. In PDT, 2,3-Dihydroxyetiochlorin is selectively taken up by cancer cells and activated by light, leading to the destruction of cancer cells while sparing healthy cells.

Biochemical And Physiological Effects

2,3-Dihydroxyetiochlorin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth, and modulate the immune system. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydroxyetiochlorin in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it an ideal candidate for use in PDT. However, one of the main limitations of using 2,3-Dihydroxyetiochlorin is its sensitivity to light. This can make it difficult to handle and store, and it can also limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,3-Dihydroxyetiochlorin. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for 2,3-Dihydroxyetiochlorin, including its use as a photosensitizer in other types of therapy, such as antimicrobial therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydroxyetiochlorin and its potential side effects.

Synthesis Methods

The synthesis of 2,3-Dihydroxyetiochlorin is a complex process that involves several steps. The most common method of synthesis involves the reaction of etioporphyrin I with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2,3-Dihydroxyetiochlorin. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.

Scientific Research Applications

2,3-Dihydroxyetiochlorin has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to have antimicrobial and anticancer properties. In biology, it has been used as a photosensitizer in photodynamic therapy (PDT) to treat various diseases, including cancer and skin disorders. In chemistry, it has been used as a catalyst in various chemical reactions.

properties

CAS RN

130650-84-9

Product Name

2,3-Dihydroxyetiochlorin

Molecular Formula

C32H40N4O2

Molecular Weight

512.7 g/mol

IUPAC Name

(2R,3S)-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-22,24-dihydroporphyrin-2,3-diol

InChI

InChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1

InChI Key

WSQGPJYZFHUZBN-AJQTZOPKSA-N

Isomeric SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]([C@@](C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C

synonyms

2,3-dihydroxyetiochlorin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.